2-(4-chlorobenzyl)acétoacétate d'éthyle

Vue d'ensemble

Description

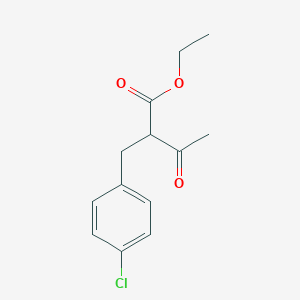

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester, also known as benzylacetoacetic acid ethyl ester, is an important organic compound with various potential applications in scientific research and industrial fields. It has a molecular formula of C13H15ClO3 and a molecular weight of 254.71 g/mol .

Synthesis Analysis

The synthesis of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester can be achieved through the acetoacetic ester synthesis . This process involves the alkylation of ethyl acetoacetate at the α-carbon to both carbonyl groups, which is then converted into a ketone . A bulky base like LDA or the anionic version of the alkoxy group is used to form the enolate .Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester consists of a benzyl group attached to an acetoacetic acid ethyl ester . The molecule is polar but does not have a hydrogen atom attached directly to an oxygen atom .Chemical Reactions Analysis

The chemical reactions of 2-(4-Chlorobenzyl)acetoacetic acid ethyl ester involve the formation of an enolate, which can act as a nucleophile on alkyl halides, acyl (acid) chlorides, and more . These enolates are good at SN2 reactions .Physical and Chemical Properties Analysis

2-(4-Chlorobenzyl)acetoacetic acid ethyl ester is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom . This means it is incapable of engaging in intermolecular hydrogen bonding with one another .Applications De Recherche Scientifique

Synthèse de Méthylcétones

2-(4-chlorobenzyl)acétoacétate d'éthyle: est un réactif précieux dans la synthèse de méthylcétones. Ce processus, connu sous le nom de synthèse de l'acétoacétate d'éthyle, exploite la nature acide des protons méthyléniques adjacents au groupe cétone, permettant la formation de cétones lors de la décarboxylation .

Préparation d'Acides Carboxyliques

Le composé peut être utilisé pour synthétiser des acides carboxyliques. Les dérivés alkyliques du This compound, lorsqu'ils sont traités avec du KOH concentré et acidifiés, produisent des alkylacétiques, qui sont des blocs de construction fondamentaux en synthèse organique .

Synthèse d'Acides Dicarboxyliques

Cet ester sert également de précurseur pour les acides dicarboxyliques. Par exemple, l'acide succinique peut être synthétisé en faisant réagir le sel de sodium de l'ester avec le bromoacétate d'éthyle suivi d'une hydrolyse acide .

Chimie des Énolates

Le composé est idéal pour former des énolates stabilisés, qui sont des intermédiaires dans diverses réactions organiques, notamment l'alkylation et l'acylation. Ces énolates peuvent réagir davantage avec des halogénoalcanes ou des chlorures d'acyle pour introduire divers substituants dans la molécule .

Synthèse d'Acides Aminés

En biochimie, le This compound peut être utilisé dans la synthèse d'acides aminés. L'énolate formé à partir de ce composé peut être utilisé pour construire des structures complexes d'acides aminés, qui sont essentielles pour la synthèse des peptides et des protéines .

Mécanisme D'action

Target of Action

This compound is a derivative of acetoacetic acid, which is known to have acidic α-protons and is ideal for forming stabilized enolates . .

Mode of Action

It can be inferred from its structure that it may undergo reactions at the benzylic position . The chlorine atom on the benzyl group might make the compound more reactive, allowing it to participate in various chemical reactions.

Biochemical Pathways

Based on its structural similarity to other benzylic compounds, it may be involved in reactions at the benzylic position

Pharmacokinetics

Its molecular weight is 254.71 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed . .

Propriétés

IUPAC Name |

ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZNZKQSSZWNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373882 | |

| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36600-72-3 | |

| Record name | 2-(4-Chlorobenzyl)-3-oxobutanoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36600-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[(4-chlorophenyl)methyl]-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36600-72-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Fmoc-amino)ethyl]piperazin-1-ylacetic acid dihydrochloride](/img/structure/B1302554.png)

![4-[2-(Fmoc-amino)ethoxy]-benzoic acid](/img/structure/B1302558.png)

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)